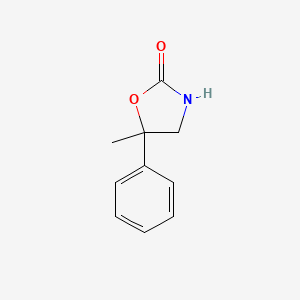![molecular formula C16H10Si B14637419 5,5-Diethynyl-5H-dibenzo[b,d]silole CAS No. 55002-72-7](/img/structure/B14637419.png)
5,5-Diethynyl-5H-dibenzo[b,d]silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethynyl-5H-dibenzo[b,d]silole is a compound with the molecular formula C16H10Si.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethynyl-5H-dibenzo[b,d]silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dibenzosilole derivative, which is then subjected to ethynylation reactions using reagents such as acetylene or ethynyl halides in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethynyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Applications De Recherche Scientifique
5,5-Diethynyl-5H-dibenzo[b,d]silole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron transport properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of high-performance polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5,5-Diethynyl-5H-dibenzo[b,d]silole involves its interaction with various molecular targets and pathways. In organic electronics, it acts as an electron transport material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Diphenyl-5H-dibenzo[b,d]silole
- 5,5-Dioctyl-5H-dibenzo[b,d]silole
- 5,5-Dihexyl-5H-dibenzo[b,d]silole
Uniqueness
5,5-Diethynyl-5H-dibenzo[b,d]silole is unique due to its ethynyl groups, which provide additional sites for functionalization and enhance its electronic properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propriétés
Numéro CAS |
55002-72-7 |
|---|---|
Formule moléculaire |
C16H10Si |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
5,5-diethynylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C16H10Si/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1-2,5-12H |
Clé InChI |
LSWRPIRTKYGTFU-UHFFFAOYSA-N |
SMILES canonique |
C#C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


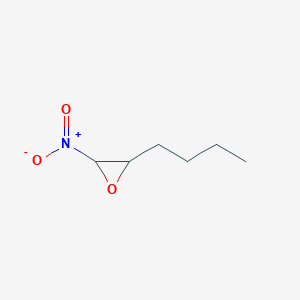
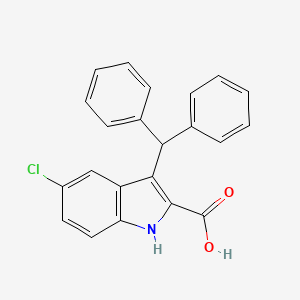
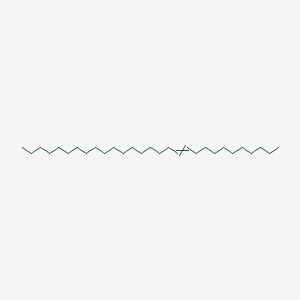
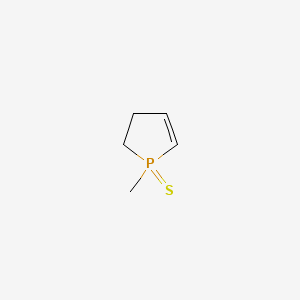

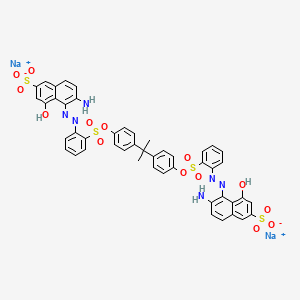
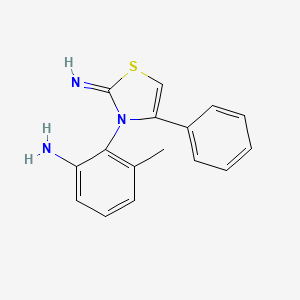
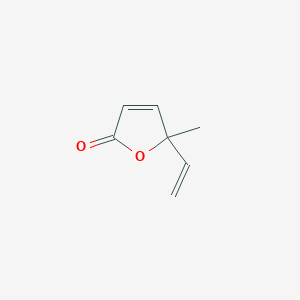
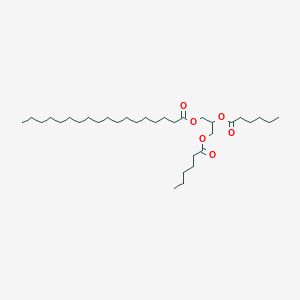
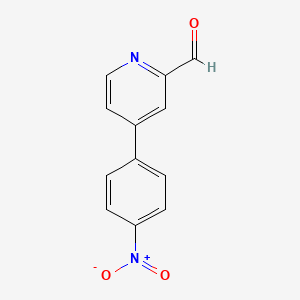

![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
